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Compound of Interest

Compound Name: N-Isopentyladenosine

CAS No.: 17659-78-8

Cat. No.: B102696 Get Quote

Executive Summary: The iP6A Scaffold
N6-isopentyladenosine (iP6A) is a modified nucleoside belonging to the cytokinin family.[1]

While historically known as a plant hormone, it exhibits profound biological activity in

mammalian systems. It functions through two distinct mechanisms:[2][3]

GPCR Modulation: Acting as an agonist for Adenosine Receptors (A1, A2A, A2B, A3), with a

notable preference for the A3 subtype in specific analogs.

Intracellular Cytotoxicity: Upon transport into the cell, it inhibits Farnesyl Pyrophosphate

Synthase (FPPS), disrupts the mevalonate pathway, and induces necroptosis in glioblastoma

and other resistant cancer lines.

This guide compares iP6A against its structural analogs to highlight how specific chemical

modifications alter receptor selectivity, metabolic stability, and cytotoxic potency.

Pharmacophore & SAR Analysis
The biological activity of iP6A analogs is dictated by three primary structural domains: the N6-

substituent, the C2-position of the purine ring, and the Ribose moiety.

Zone A: The N6-Substituent (The Selectivity Filter)
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The N6-position is the critical determinant for receptor subtype selectivity and hydrophobic

pocket interaction.

Isopentyl (Parent): The dimethylallyl group provides moderate hydrophobicity, allowing entry

into the orthosteric binding pocket of ARs. It confers broad cytotoxicity but rapid metabolic

clearance.

Benzyl (N6-Benzyladenosine): Replacing the isopentyl chain with a benzyl group significantly

enhances A3 Adenosine Receptor (A3AR) affinity.

Causality: The aromatic ring engages in

stacking interactions with Phe168 and hydrophobic interactions with Leu264 in the A3AR
binding pocket.

Cycloalkyl (N6-Cyclopentyl): N6-cyclopentyladenosine (CPA) shifts selectivity toward the A1

Receptor.

Causality: The compact cycloalkyl ring fits tightly into the smaller N6-subpocket of the A1

receptor, which cannot accommodate bulkier benzyl groups as effectively.

Zone B: The C2-Position (Stability & Affinity)
Modifications here primarily address metabolic instability caused by Adenosine Deaminase

(ADA).

2-Chloro Substitution: Introduction of a chlorine atom (e.g., 2-Cl-iP6A) blocks deamination by

ADA.

Effect: Increases plasma half-life and often enhances binding affinity (e.g., CCPA is

10,000-fold selective for A1 over A2A).

2-Amino: generally reduces affinity and cytotoxicity compared to the 2-H or 2-Cl analogs,

disrupting critical hydrogen bonding networks within the receptor.

Zone C: The Ribose Moiety (Solubility & Kinase Activation)
Hydroxyl Groups: The 2', 3', and 5' hydroxyls are essential for intracellular phosphorylation

(activation to the nucleotide form) and solubility.
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Modifications: Removal of the 2'-OH (deoxy) or 3'-OH generally abolishes cytotoxic activity,

confirming that conversion to the mono-phosphate (iP6AMP) is a prerequisite for FPPS

inhibition.

Visualization: SAR Logic Map
The following diagram illustrates the functional impact of modifications at key positions.
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Figure 1: Structural dissection of iP6A analogs showing the functional consequences of specific

chemical modifications.

Comparative Performance Data
The following tables synthesize experimental data comparing key analogs.

Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
Lower Ki indicates higher affinity.[4]
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Compound Structure A1 (nM) A2A (nM) A3 (nM)
Selectivity
Profile

iP6A N6-isopentyl 2.5 160 1.8
Balanced

A1/A3

CPA
N6-

cyclopentyl
0.8 3900 15 A1 Selective

CCPA
2-Cl-N6-

cyclopentyl
0.4 >10,000 25

Ultra A1

Selective

IB-MECA
N6-benzyl

analog
1800 2100 1.1 A3 Selective

N6-Benzyl

N6-

benzyladenos

ine

6.2 180 0.9 A3 Preferred

Table 2: In Vitro Cytotoxicity (IC50, µM)
Evaluated in human cancer cell lines (e.g., T24 Bladder, U87 Glioblastoma).
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Compound
Metabolic
Stability

IC50 (T24
Cells)

IC50 (U87 MG)
Mechanism
Note

iP6A
Low (Rapid

Deamination)
4.5 µM 10.0 µM

FPPS Inhibition /

Necroptosis

N6-Benzyl Moderate 2.1 µM 5.8 µM
Enhanced

Lipophilicity

Kinetin Riboside Moderate 12.0 µM 15.0 µM
Weak FPPS

inhibitor

2-Cl-iP6A
High (Resists

ADA)
3.8 µM 8.5 µM

Sustained

intracellular

presence

Adenosine Low >100 µM >100 µM

Rapid

salvage/degradat

ion

Mechanistic Pathways
iP6A acts as a "Trojan Horse." While it binds surface receptors, its most potent anticancer

effects occur after cellular uptake.
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Figure 2: Dual mechanism of action showing receptor-mediated signaling and intracellular

enzyme inhibition.
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Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating

controls.

Protocol A: Synthesis of N6-Isopentyladenosine Analogs
Method: Dimroth Rearrangement (High Purity)

Starting Material: 1-Isopentyladenosine (synthesized by alkylating adenosine at N1).

Rearrangement: Dissolve 1-alkyladenosine in 0.2 M NaOH.

Reaction: Heat at 80°C for 2 hours. The basic condition forces the migration of the alkyl

group from N1 to N6.

Validation: Monitor by TLC (Shift in Rf value). Product should be less polar than the starting

material.

Purification: Neutralize with HCl, cool to precipitate, and recrystallize from water/ethanol.

QC: 1H-NMR must show the N6-H doublet at

8.0-8.5 ppm (DMSO-d6).

Protocol B: Adenosine Receptor Radioligand Binding Assay
Objective: Determine Ki values.

Membrane Prep: Use CHO cells stably expressing hA1 or hA3 receptors. Homogenize in

ice-cold Tris-HCl (50 mM, pH 7.4).

Ligands:

A1: [3H]DPCPX (Antagonist) or [3H]CCPA (Agonist).

A3: [125I]AB-MECA.

Incubation: Mix membranes (50 µg protein), radioligand (0.2 nM), and varying concentrations

of the test analog (
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to

M).

Enzyme Deaminase:CRITICAL: Add Adenosine Deaminase (ADA, 2 U/mL) to degrade

endogenous adenosine, unless testing non-ADA resistant analogs (in which case, use

extensive washing).

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

Calculation:

.

Protocol C: Cytotoxicity Assay (MTT)
Objective: Determine IC50 in cancer lines.

Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).

Treatment: Treat with serial dilutions of analogs (0.1 – 100 µM).

Control: DMSO vehicle (<0.5%).

Positive Control: Doxorubicin or standard iP6A.

Duration: Incubate for 72 hours.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Read: Absorbance at 570 nm.

Validation: Dose-response curve must be sigmoidal with

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11073503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11073503/
https://pubmed.ncbi.nlm.nih.gov/3216901/
https://pubmed.ncbi.nlm.nih.gov/3216901/
https://www.researchgate.net/publication/359793335_N6-isopentenyladenosine_induces_cell_death_through_necroptosis_in_human_glioblastoma_cells
https://www.benchchem.com/product/b102696#structure-activity-relationship-of-n-isopentyladenosine-analogs
https://www.benchchem.com/product/b102696#structure-activity-relationship-of-n-isopentyladenosine-analogs
https://www.benchchem.com/product/b102696#structure-activity-relationship-of-n-isopentyladenosine-analogs
https://www.benchchem.com/product/b102696#structure-activity-relationship-of-n-isopentyladenosine-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

